molecular formula C7H12ClF2N B3025313 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride CAS No. 1423032-71-6

6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride

Cat. No. B3025313
M. Wt: 183.63
InChI Key: QXXFNNVWYZNJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride is a chemical compound with the molecular formula C7H11F2N . It is used as a reactant in the preparation of fluorinated building blocks based on spiroheptane scaffold .


Molecular Structure Analysis

The molecular structure of 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride consists of a spiro[3.3]heptane ring system with two fluorine atoms attached to the carbon atom at the 6-position . The InChI code for this compound is 1S/C8H13F2N.ClH/c9-8(10)4-7(5-8)1-6(2-7)3-11;/h6H,1-5,11H2;1H .


Physical And Chemical Properties Analysis

6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride is a solid at room temperature . It has a molecular weight of 183.63 .

Scientific Research Applications

Synthesis and Building Blocks

  • Multigram Synthesis of Advanced Building Blocks : 6,6-Difluorospiro[3.3]heptane scaffold, a conformationally restricted isostere of gem-difluorocycloalkanes, has been synthesized using a convergent synthesis strategy. This methodology allows for the creation of novel 2-mono- and 2,2-bifunctionalized difluorospiro[3.3]heptane building blocks, highlighting its utility in constructing complex molecular structures (Olifir et al., 2020).

Novel Compound Synthesis

  • Synthesis of Novel Diazaspiroheptanes : The development of 2,6-diazaspiro[3.3]heptanes, a type of spirocyclic compound, showcases the versatility of the spiro[3.3]heptane framework in synthetic chemistry. These compounds are synthesized via reductive amination of aldehydes, demonstrating the scaffold's adaptability in forming diverse chemical structures (Hamza et al., 2007).

Application in Drug Discovery

  • Building Blocks for Drug Discovery : The synthesis of azaspirocycles, such as 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes, utilizes the spiro[3.3]heptane framework. These functionalized pyrrolidines, piperidines, and azepines are crucial scaffolds in chemistry-driven drug discovery, signifying the application of spiro[3.3]heptane derivatives in medicinal chemistry (Wipf et al., 2004).

Fluorescence and Electroluminescence

  • Photophysical Properties and Self-Assembly : A study on polyfluorene derivatives with amine groups related to 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride showed significant insights into their photophysical properties and self-assembly behaviors. These findings are crucial for understanding molecular ordering and device fabrication in optoelectronics (Guo et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,2-difluorospiro[3.3]heptan-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)3-6(4-7)1-5(10)2-6;/h5H,1-4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXFNNVWYZNJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Malashchuk, AV Chernykh… - European Journal of …, 2021 - Wiley Online Library
A reliable methodology for constructing 6‐fluoro‐spiro[3.3]heptane scaffold is developed. A vast library of 2‐mono‐ and 2,2‐difunctionalized 6‐fluoro‐spiro[3.3]heptane‐derived …

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